REACTION_CXSMILES
|
N[C:2]1[C:3]([Br:9])=[N:4][CH:5]=[C:6]([Br:8])[CH:7]=1.N([O-])=O.[Na+].C(=O)([O-])O.[Na+].[H+].[B-](F)(F)(F)[F:21]>O>[Br:9][C:3]1[C:2]([F:21])=[CH:7][C:6]([Br:8])=[CH:5][N:4]=1 |f:1.2,3.4,5.6|
|
Name
|
|
Quantity
|
37 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC=C(C1)Br)Br
|
Name
|
|
Quantity
|
11.1 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[H+].[B-](F)(F)(F)F
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
After the reaction mixture has been stirred for a further half an hour at -10° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
it is heated at 50° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
extracted three times with dichloromethane
|
Type
|
WASH
|
Details
|
The organic phase is washed twice with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
Chromatographic purification (silica gel/dichloromethane)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NC=C(C=C1F)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |